Tak-418

Description

Properties

IUPAC Name |

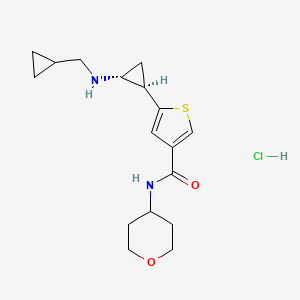

5-[(1R,2R)-2-(cyclopropylmethylamino)cyclopropyl]-N-(oxan-4-yl)thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S.ClH/c20-17(19-13-3-5-21-6-4-13)12-7-16(22-10-12)14-8-15(14)18-9-11-1-2-11;/h7,10-11,13-15,18H,1-6,8-9H2,(H,19,20);1H/t14-,15-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEWMGOHGNRDKC-CTHHTMFSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CC2C3=CC(=CS3)C(=O)NC4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN[C@@H]2C[C@H]2C3=CC(=CS3)C(=O)NC4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818252-53-7 | |

| Record name | TAK-418 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818252537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-418 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVM0PK6IHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAK-418: An In-Depth Technical Guide on its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-418 is a novel, selective, and orally active inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] This enzyme plays a critical role in the epigenetic regulation of gene expression in neuronal cells by demethylating mono- and dimethylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2] By inhibiting LSD1, this compound effectively increases histone methylation at these sites, leading to the normalization of gene expression patterns that are dysregulated in certain neurodevelopmental disorders. This document provides a comprehensive overview of the core mechanism of action of this compound in neuronal cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Epigenetic Modulation via LSD1 Inhibition

The primary mechanism of action of this compound in neuronal cells is the selective and irreversible inhibition of the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme LSD1.[3] LSD1 is a key epigenetic modulator that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and H3K9me1/2. The demethylation of H3K4 is generally associated with transcriptional repression, while the demethylation of H3K9 can have varied effects on gene expression.

By inhibiting LSD1, this compound leads to an increase in the levels of H3K4 and H3K9 methylation on the chromatin of neuronal cells.[1][2] This alteration in the epigenetic landscape can "unlock" or normalize aberrant gene expression patterns that are implicated in the pathophysiology of neurodevelopmental disorders.[1] Preclinical studies have demonstrated that this compound can ameliorate behavioral deficits in rodent models of these disorders by restoring homeostasis to global gene expression.[1]

Signaling Pathway of this compound Action

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| IC₅₀ | 2.9 nM | Recombinant human LSD1 | [1] |

Table 2: Effects of this compound on Histone Methylation in Primary Cultured Rat Neurons

| Histone Mark | Gene Locus | Treatment | Fold Change vs. Vehicle | Reference |

| H3K4me1 | Ucp2 | 3-day this compound | Increased | [1] |

| H3K4me2 | Ucp2 | 3-day this compound | Increased | [1] |

| H3K4me3 | Ucp2 | 3-day this compound | Increased | [1] |

| H3K9me2 | Ucp2 | 3-day this compound | Increased | [1] |

| H3K4me1 | Bdnf | 3-day this compound | Increased | [1] |

| H3K4me2 | Bdnf | 3-day this compound | Increased | [1] |

| H3K4me3 | Bdnf | 3-day this compound | Increased | [1] |

Table 3: Effects of this compound on Gene Expression in Primary Cultured Rat Neurons

| Gene | Treatment | Fold Change in mRNA vs. Vehicle | Reference |

| Ucp2 | 3-day this compound | Induced | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's mechanism of action in neuronal cells.

Primary Neuronal Culture

This protocol describes the isolation and culture of primary neurons from embryonic rat cortex and hippocampus.

Experimental Workflow: Primary Neuronal Culture

Materials:

-

Embryonic day 19 (E19) Sprague-Dawley rat fetuses

-

Nerve Cell Dissociation Medium (e.g., Sumitomo Bakelite Co. Ltd., MS-0006L)

-

Poly-L-lysine coated culture plates

-

Neurobasal medium (e.g., Invitrogen, 211103049)

-

B27 supplement (50x, e.g., Invitrogen, 17504044)

-

L-glutamine (e.g., Lonza, B76053)

-

Penicillin/Streptomycin (e.g., Lonza, 17-602E)

-

Gentamicin (B1671437) sulfate (B86663) (e.g., Lonza, 17-519Z)

Procedure:

-

Isolate the cerebral cortex and hippocampus from E19 rat fetuses under sterile conditions.

-

Prepare a cell suspension using the Nerve Cell Dissociation Medium according to the manufacturer's instructions.

-

Plate the dissociated cells on poly-L-lysine coated plates at a density of 9.8 x 10⁴ cells/cm².

-

Culture the cells at 37°C in a humidified incubator with 5% CO₂.

-

The culture medium consists of Neurobasal medium supplemented with 1x B27, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 20 µg/ml gentamicin sulfate.[2]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps for performing a ChIP assay on primary neuronal cultures to assess histone methylation levels.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

Materials:

-

Primary neuronal cultures treated with this compound or vehicle

-

Phosphate-buffered saline (PBS), ice-cold

-

Crosslinking agent (e.g., formaldehyde)

-

Lysis buffers

-

Antibodies specific to histone modifications of interest (e.g., anti-H3K4me2, anti-H3K9me2)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Treat primary neuronal cultures with desired concentrations of this compound or vehicle for the specified duration (e.g., 1 or 3 days).

-

Harvest the cells by scraping in ice-cold PBS and collect the cell pellets by centrifugation.

-

Crosslink proteins to DNA by incubating the cells with a crosslinking agent.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of a desired size range (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Incubate the sheared chromatin with an antibody specific to the histone modification of interest overnight at 4°C.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks and treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific genomic loci (e.g., promoters of Ucp2 and Bdnf) using quantitative PCR (qPCR).

Conclusion

This compound represents a promising therapeutic agent for neurodevelopmental disorders, with a well-defined mechanism of action centered on the epigenetic regulation of neuronal gene expression. Its ability to selectively inhibit LSD1 and thereby normalize histone methylation patterns provides a targeted approach to correcting the underlying molecular pathology of these complex conditions. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other LSD1 inhibitors in the context of neuronal function and disease. Further preclinical and clinical studies are warranted to fully understand its therapeutic window and the specific patient populations that may benefit from this innovative epigenetic modulator.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LSD1 enzyme inhibitor this compound unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Epigenetic Modulation: A Technical Guide to LSD1 Inhibition by Tak-418

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). The dysregulation of LSD1 activity has been implicated in a variety of human diseases, including cancers and neurological disorders. Tak-418 is a potent and selective, orally active inhibitor of LSD1 enzymatic activity. This technical guide provides an in-depth overview of the core aspects of LSD1 inhibition by this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a specific inhibitor of the enzymatic activity of LSD1. Unlike some other LSD1 inhibitors, this compound does not disrupt the crucial interaction between LSD1 and its cofactor, Growth Factor Independence 1B (GFI1B). This specificity is significant as it is hypothesized to reduce the risk of certain hematological side effects observed with less specific inhibitors. By inhibiting LSD1, this compound leads to an increase in the methylation of H3K4 and H3K9, thereby modulating gene expression. This targeted epigenetic modification holds therapeutic potential for a range of neurodevelopmental disorders.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity and its effects on histone methylation.

| Parameter | Value | Reference |

| IC50 (LSD1) | 2.9 nM | [1] |

| k_inact/K_I | 3.8 × 10^5 M⁻¹s⁻¹ | [1] |

| Effect on Histone Marks | Increased H3K4me1/2/3 and H3K9me2 levels | [1] |

Table 1: Biochemical and Cellular Activity of this compound

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: LSD1 Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

In Vitro LSD1 Enzyme Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound on LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

Di-methylated histone H3-K4 LSD1 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

LSD1 demethylase activity/inhibition assay kit (e.g., Epigenase™)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Coat a 96-well microplate with the di-methylated histone H3-K4 substrate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Add the recombinant LSD1 enzyme to each well to initiate the demethylation reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

Wash the wells to remove unbound enzyme and inhibitor.

-

Add a specific antibody that recognizes the demethylated product.

-

Add a fluorescence-conjugated secondary antibody.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Histone Modifications in Primary Neurons

This protocol describes the detection of changes in histone H3K4 and H3K9 methylation levels in primary rat neurons treated with this compound.[1]

Materials:

-

Primary rat neuron cultures

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-total H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat primary rat neuron cultures with various concentrations of this compound or vehicle for a specified duration (e.g., 3 days).[2]

-

Harvest the cells and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total H3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of modified histones to the total H3 levels.

Three-Chamber Social Interaction Test in Rodent Models

This protocol details the assessment of social behavior in rodent models of neurodevelopmental disorders following treatment with this compound.[1]

Materials:

-

Three-chamber social interaction apparatus

-

Rodent model of a neurodevelopmental disorder (e.g., prenatal valproate exposure model)

-

Age- and sex-matched novel and familiar stimulus mice

-

This compound formulation for oral administration

-

Video tracking software

Procedure:

-

Administer this compound or vehicle to the test animals for a specified period (e.g., 14 days).[3]

-

Habituate the test mouse to the three-chamber apparatus for a set period (e.g., 10 minutes).

-

In the sociability phase, place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber.

-

Allow the test mouse to explore all three chambers for a defined duration (e.g., 10 minutes).

-

Record the time spent in each chamber and the time spent sniffing each wire cage using video tracking software.

-

In the social novelty phase, replace the empty cage with a new novel mouse (Stranger 2), while Stranger 1 (now familiar) remains in its cage.

-

Allow the test mouse to explore the chambers for another defined period (e.g., 10 minutes).

-

Record the time spent in each chamber and sniffing each mouse.

-

Analyze the data to determine preferences for social interaction and social novelty.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neurodevelopmental disorders through the targeted inhibition of LSD1 enzymatic activity. Its specific mechanism of action, which avoids the disruption of the LSD1-GFI1B complex, may offer a favorable safety profile. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of LSD1 inhibition and advance the development of novel epigenetic modulators.

References

TAK-418 for Autism Spectrum Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-418 is an investigational, orally bioavailable, and brain-penetrant small molecule that acts as a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation. Emerging research has highlighted the therapeutic potential of this compound in addressing the core symptoms of neurodevelopmental disorders, including Autism Spectrum Disorder (ASD). This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, with a focus on its mechanism of action, experimental protocols, and key data supporting its development for ASD.

Core Mechanism of Action: LSD1 Inhibition

This compound selectively inhibits the enzymatic activity of LSD1 with an IC50 of 2.9 nM. LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, this compound is hypothesized to "unlock" aberrant epigenetic machinery, leading to the normalization of dysregulated gene expression and DNA methylation patterns that are implicated in the pathophysiology of neurodevelopmental disorders. A key feature of this compound is its specific inhibition of LSD1's enzymatic activity without disrupting the LSD1-cofactor complex, which is believed to mitigate the hematological side effects observed with other LSD1 inhibitors.

The proposed mechanism of this compound's therapeutic effect in ASD is depicted in the following signaling pathway:

Caption: Proposed mechanism of action of this compound in neurodevelopmental disorders.

Preclinical Research and Efficacy

This compound has demonstrated efficacy in several rodent models of neurodevelopmental disorders, including models relevant to ASD.

Animal Models

-

Valproic Acid (VPA) Rat Model: Prenatal exposure to VPA in rats is a well-established model that recapitulates behavioral and neurobiological features of ASD.

-

Polyinosinic:polycytidylic acid (Poly I:C) Mouse Model: Maternal immune activation through poly I:C exposure during gestation is another widely used model for studying the environmental risk factors of ASD.

-

Kabuki Syndrome (Kmt2d+/βGeo) Mouse Model: This genetic model of a syndromic form of intellectual disability and ASD involves a mutation in a histone methyltransferase gene.

Summary of Preclinical Efficacy

The following table summarizes the key findings from preclinical studies of this compound.

| Animal Model | Administration | Key Findings | Reference |

| VPA-exposed rats | 1 mg/kg, p.o., daily for 14 days | Ameliorated social deficits and cognitive impairments. | |

| Poly I:C-exposed mice | 1 mg/kg, p.o., daily for 14 days | Improved sociability and recognition memory deficits. | |

| Kabuki Syndrome mice | Not specified | Rescued H3K4 histone modification defects, normalized adult neurogenesis, and improved visuospatial learning and memory. |

Experimental Protocols

A generalized workflow for preclinical evaluation of this compound is outlined below.

The Role of TAK-418 in Mitigating Kabuki Syndrome Phenotypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical investigation of TAK-418, a novel therapeutic candidate for Kabuki syndrome (KS). Kabuki syndrome is a rare genetic disorder principally caused by loss-of-function mutations in the KMT2D gene, which encodes a histone methyltransferase responsible for adding methyl groups to histone H3 at lysine (B10760008) 4 (H3K4).[1][2] The resulting epigenetic dysregulation is believed to underlie the diverse clinical manifestations of KS, including intellectual disability. This compound, a potent and selective inhibitor of lysine-specific demethylase 1A (LSD1/KDM1A), has emerged as a promising therapeutic strategy by targeting the epigenetic machinery to counteract the effects of KMT2D deficiency.[1][3][4]

Mechanism of Action: Rebalancing Histone Methylation

Kabuki syndrome is characterized by a disruption in the balance of histone methylation. The KMT2D enzyme is responsible for H3K4 methylation, an epigenetic mark associated with active gene transcription.[5] Conversely, KDM1A (LSD1) removes these methyl marks.[1][4] In KS, the reduced activity of KMT2D leads to a global decrease in H3K4 methylation. The therapeutic rationale for using this compound, a KDM1A inhibitor, is to prevent the removal of the remaining H3K4 methylation, thereby restoring a more balanced epigenetic state.[1][3][4] This approach aims to normalize gene expression and ameliorate the neurological deficits associated with the syndrome.

Preclinical Efficacy in a Kabuki Syndrome Mouse Model

The primary animal model used to investigate the effects of this compound is the Kmt2d+/βGeo mouse, which carries a loss-of-function mutation in the murine homolog of the KMT2D gene.[1][6] This model recapitulates key features of human Kabuki syndrome, including postnatal growth retardation and neurodevelopmental deficits.[6]

Quantitative Data Summary

Oral administration of this compound in Kmt2d+/βGeo mice has demonstrated significant improvements at the cellular, molecular, and behavioral levels.

| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |

| Adult Neurogenesis | Kmt2d+/βGeo mice | This compound (dose-dependent) | Vehicle | Increased number of doublecortin (DCX) positive cells in the hippocampus. | [1][4] |

| Histone Methylation | Kmt2d+/βGeo mice | This compound | Vehicle | Rescue of H3K4 mono- and di-methylation deficiencies in the hippocampus. | [4] |

| Gene Expression | Kmt2d+/βGeo mice | This compound | Vehicle | Normalization of global gene expression profiles, including immediate early genes like Fos and Fosb. | [1][4] |

| Hippocampal Memory | Kmt2d+/βGeo mice | This compound (2 weeks) | Vehicle | Normalization of hippocampal memory defects. | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the investigation of this compound in Kabuki syndrome models.

Animal Model and Dosing Regimen

-

Animal Model: Kmt2d+/βGeo mice on a C57BL/6J background were used.[4]

-

Treatment: this compound was administered orally.[1][4] A dose-dependent effect on adult neurogenesis was observed.[1][4] For behavioral studies, treatment was typically carried out for two weeks.[1][4]

Immunohistochemistry for Neurogenesis Assessment

-

Tissue Preparation: Mice were perfused, and brains were sectioned.

-

Staining: Sections were stained with an antibody against doublecortin (DCX), a marker for newly born neurons.

-

Quantification: The number of DCX-positive cells in the granule cell layer of the hippocampus was quantified to assess adult neurogenesis.

Western Blot for Histone Modification Analysis

-

Protein Extraction: Histones were extracted from hippocampal tissue.

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: Membranes were incubated with primary antibodies specific for H3K4me1, H3K4me2, and H3K4me3, as well as a loading control (e.g., total Histone H3).

-

Detection and Quantification: Secondary antibodies conjugated to a reporter enzyme were used for detection, and band intensities were quantified to determine the relative levels of histone methylation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Chromatin Preparation: Chromatin was cross-linked and sheared from hippocampal tissue.

-

Immunoprecipitation: Chromatin was incubated with antibodies against specific histone modifications (e.g., H3K4me1, H3K4me3).

-

DNA Purification: The immunoprecipitated DNA was purified.

-

Sequencing and Analysis: The purified DNA was sequenced, and the reads were mapped to the mouse genome to identify regions enriched for the specific histone mark. This allows for a genome-wide assessment of changes in histone methylation.

Gene Expression Analysis (RNA-seq)

-

RNA Extraction: RNA was isolated from hippocampal tissue.

-

Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced.

-

Data Analysis: Sequencing reads were aligned to the reference genome, and differential gene expression analysis was performed to compare this compound treated mice with vehicle-treated controls.

Behavioral Testing: Morris Water Maze

-

Apparatus: A circular pool filled with opaque water containing a hidden platform.

-

Acquisition Phase: Mice were trained over several days to find the hidden platform using spatial cues. Latency to find the platform and path length were recorded.

-

Probe Trial: The platform was removed, and the time spent in the target quadrant was measured to assess spatial memory retention.

Signaling Pathways and Future Directions

The precise downstream signaling pathways affected by the restoration of H3K4 methylation in Kabuki syndrome are still under investigation. However, studies have pointed to the potential involvement of the ERK signaling pathway.[4] Further research is needed to elucidate the exact mechanisms by which this compound-mediated epigenetic modulation leads to the observed phenotypic rescue.

The promising preclinical data for this compound have supported its advancement into clinical development for central nervous system disorders, including Kabuki syndrome.[3][7][8] Phase 1 studies in healthy volunteers have shown that this compound is well-tolerated and brain-penetrant, with a pharmacokinetic and pharmacodynamic profile that supports further investigation.[7] These findings provide a strong foundation for future clinical trials to assess the efficacy of this compound in individuals with Kabuki syndrome.

References

- 1. Inhibition of KDM1A activity restores adult neurogenesis and improves hippocampal memory in a mouse model of Kabuki syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of KDM1A activity restores adult neurogenesis and improves hippocampal memory in a mouse model of Kabuki syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. htb.hi.is [htb.hi.is]

- 7. Safety, pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

TAK-418: A Technical Guide to a Novel LSD1 Inhibitor for Neurodevelopmental Disorders

Fujisawa, Japan - This technical guide provides a comprehensive overview of TAK-418, a novel, selective, and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. Developed as a potential therapeutic agent for central nervous system disorders, particularly neurodevelopmental disorders like Kabuki syndrome and Autism Spectrum Disorder (ASD), this compound has demonstrated the ability to modulate epigenetic machinery and normalize gene expression. This document is intended for researchers, scientists, and drug development professionals, detailing the chemical structure, mechanism of action, key experimental data, and methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride, is a small molecule designed for high selectivity and brain penetration.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C17H25ClN2O2S | [3] |

| Molecular Weight | 356.91 g/mol | [3] |

| CAS Number | 1818252-53-7 | [3] |

| IC50 for LSD1 | 2.9 nM | [4] |

| kinact/KI | 3.8 × 10^5 ± 3.8 × 10^4 M−1 s−1 | [5] |

Mechanism of Action: Epigenetic Modulation via LSD1 Inhibition

This compound is an irreversible inhibitor that targets the catalytic flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of the LSD1 enzyme.[5] LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1 and H3K4me2), leading to transcriptional repression. By inhibiting LSD1, this compound leads to an increase in H3K4 methylation levels, which is hypothesized to restore transcriptional homeostasis.[6]

A key feature of this compound's design is its ability to selectively inhibit the enzymatic activity of LSD1 without disrupting the interaction between LSD1 and its cofactor, GFI1B.[4][6] This is significant because the disruption of the LSD1-GFI1B complex by other classes of LSD1 inhibitors is associated with hematological toxicities, such as thrombocytopenia.[6][7] this compound avoids steric interference with GFI1B in the binding pocket by generating a compact formylated adduct with the FAD cofactor.[4]

Pharmacokinetic and Pharmacodynamic Properties

Phase 1 clinical trials in healthy volunteers have shown that this compound is well-tolerated and exhibits a nearly linear pharmacokinetic profile with rapid absorption and a short terminal half-life.[8][9] The compound rapidly crosses the blood-brain barrier.[8]

| Parameter | Observation | Study Population |

| Absorption | Rapid | Healthy Volunteers[8] |

| Half-life | Short | Healthy Volunteers[8] |

| Accumulation | No obvious accumulation after 10 days of daily administration | Healthy Volunteers[8] |

| Food Effect | Delayed Tmax, but overall exposure (AUC) unaffected | Healthy Volunteers[8] |

| Brain Penetration | Rapidly crosses the blood-brain barrier | Healthy Volunteers[8] |

| PD Biomarker | Dose-dependent response in formyl-flavin adenine dinucleotide | Healthy Volunteers[8] |

Preclinical Efficacy in Neurodevelopmental Disorder Models

This compound has demonstrated significant efficacy in various rodent models of neurodevelopmental disorders by normalizing gene expression and ameliorating behavioral deficits.

In Vitro Studies in Primary Neurons

In primary cultured rat neurons, treatment with this compound resulted in increased levels of H3K4me1/2/3 and H3K9me2 at the Ucp2 gene and induced its mRNA expression.[4] Similar effects were observed for the Bdnf gene.[4]

In Vivo Rodent Models

| Model | Key Findings | Reference |

| Valproate (VPA) Rat Model | Ameliorated social deficits and normalized dysregulated gene expression. | [5] |

| Poly I:C Mouse Model | Ameliorated ASD-like behaviors and normalized aberrant DNA methylation. | [1][5] |

| Kabuki Syndrome Mouse Model (Kmt2d+/βGeo) | Rescued H3K4 histone modification defects and normalized adult neurogenesis in the hippocampus. | [5] |

Oral administration of this compound at 1 mg/kg resulted in 91.5% and 95.7% inhibition of LSD1 enzyme activity in the brains of mice and VPA rats, respectively.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of this compound.

Primary Neuronal Culture and Treatment

-

Cell Source: Cerebral cortex and hippocampus were isolated from fetal Sprague-Dawley rats at embryonic day 19.[5]

-

Cell Plating: Cells were plated on poly-l-lysine–coated plates at a density of 9.8 × 10^4 cells/cm^2.[5]

-

Culture Conditions: Cells were cultured at 37°C and 5% CO2 in a Neurobasal medium.[5]

-

This compound Preparation: For in vitro experiments, this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO).[4]

-

Analysis: Following a 3-day treatment, cells were harvested for analysis of histone methylation levels (e.g., via Chromatin Immunoprecipitation) and mRNA levels (e.g., via RT-qPCR or RNA-seq).[5]

In Vivo Rodent Studies (VPA Rat Model)

-

Animal Model: Valproic acid (VPA) was administered to pregnant rats to induce a neurodevelopmental disorder model in the offspring.[5]

-

This compound Formulation: For oral administration, this compound was dissolved in distilled water containing 0.5% (w/v) methylcellulose (B11928114) and 0.5% (w/v) citrate.[4]

-

Dosing Regimen: Juvenile and adult VPA rats received once-daily oral administration of this compound (e.g., at 1 mg/kg) for two weeks.[5]

-

Behavioral Assessment: Sociability was assessed using a three-chambered social sniffing test.[4]

-

Pharmacodynamic Assessment: Following the treatment period, brain tissue was collected to measure the inhibition of LSD1 enzyme activity.[5]

Pharmacokinetic Analysis

-

Sample Collection: Blood, urine, and cerebrospinal fluid (CSF) samples were collected at various time points post-administration.[1]

-

Sample Preparation: this compound was isolated from biological matrices via protein precipitation.[1]

-

Analytical Method: Concentrations of this compound were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1]

Synthesis Outline

The synthesis of this compound has been described, starting from known lead compounds.[6] A key aspect of the synthetic strategy involves the creation of (aminocyclopropyl)thiophene carboxamide derivatives.[7] A patent has been filed detailing the preparation of a key intermediate, which involves a condensation reaction between 5-bromothiophene-3-carboxylic acid and 4-aminotetrahydropyran, followed by a coupling reaction, hydrolysis, and a Curtius rearrangement.

Conclusion

This compound is a promising, brain-penetrant LSD1 inhibitor with a novel mechanism of action that avoids the hematological side effects of earlier-generation inhibitors. Its ability to normalize gene expression and rescue behavioral deficits in preclinical models of neurodevelopmental disorders supports its continued investigation as a potential therapeutic agent for conditions such as Kabuki syndrome and ASD. The data presented in this guide provide a solid foundation for further research and development efforts in the field of epigenetic modulation for central nervous system disorders.

References

- 1. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclaniliprole | C21H17Br2Cl2N5O2 | CID 24822142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LSD1 enzyme inhibitor this compound unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyantraniliprole | C19H14BrClN6O2 | CID 11578610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Safety, pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LSD1 enzyme inhibitor this compound unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of TAK-418: A Novel LSD1 Inhibitor for Neurodevelopmental Disorders

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: Neurodevelopmental disorders (NDDs) present a significant therapeutic challenge due to their complex and multifactorial etiologies, often involving genetic and environmental risk factors.[1] Emerging evidence points to epigenetic dysregulation as a convergent mechanism in the pathophysiology of various NDDs.[1][2] This has led to the exploration of epigenetic modulators as a novel therapeutic strategy. TAK-418 is a novel, orally active, and brain-penetrant small molecule that selectively inhibits the enzymatic activity of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[3][4] This document provides an in-depth overview of the preclinical research on this compound, summarizing its mechanism of action, pharmacokinetic profile, and efficacy in various rodent models of NDDs.

Mechanism of Action: Selective Inhibition of LSD1 Enzymatic Activity

This compound is a potent and selective inhibitor of the LSD1 enzyme, with a reported IC50 of 2.9 nM.[3][4][5] LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks associated with active gene transcription.[6][7] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, thereby "unlocking" a more permissive chromatin state and normalizing gene expression patterns that are dysregulated in NDDs.[1][3][8]

A key feature of this compound is its specific inhibition of LSD1's enzymatic activity without disrupting the formation of the LSD1-cofactor complex.[1][9] Conventional LSD1 inhibitors have been associated with hematological side effects, such as thrombocytopenia, due to interference with the LSD1-GFI1B complex, which is crucial for hematopoietic differentiation.[1][6][8] this compound avoids this by forming a compact formylated adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the LSD1 active site, which inhibits demethylase activity but does not sterically hinder the interaction with GFI1B.[3][6]

Pharmacokinetics and Brain Penetration

Preclinical studies in rodents have demonstrated that this compound possesses a favorable pharmacokinetic profile.[3] It is orally active and rapidly crosses the blood-brain barrier.[5][9][10] Following oral administration, this compound achieves significant occupancy of LSD1 in the brain.[1][9] Human phase 1 studies in healthy volunteers have shown that this compound has a nearly linear pharmacokinetic profile with rapid absorption and a short terminal half-life.[11][12] No significant accumulation was observed after daily administration for 10 days.[11][12]

| Parameter | Value/Observation | Species | Reference |

| IC50 (LSD1) | 2.9 nM | In vitro | [3][4][5] |

| Brain Penetration | Rapidly crosses the blood-brain barrier | Rodents, Humans | [5][9][10][12] |

| Pharmacokinetics | Nearly linear profile, rapid absorption, short half-life | Humans | [11][12] |

| Accumulation | No obvious accumulation after 10 daily doses | Humans | [11][12] |

Preclinical Efficacy in Neurodevelopmental Disorder Models

This compound has demonstrated efficacy in ameliorating behavioral and molecular deficits in multiple rodent models of NDDs.

Autism Spectrum Disorder (ASD) Models

1. Valproic Acid (VPA) Rat Model:

-

Model Induction: Pregnant Sprague-Dawley rats are administered a single intraperitoneal injection of valproic acid on embryonic day 12.5. Offspring exhibit ASD-like behaviors.[1][13]

-

Behavioral Outcomes: In VPA-exposed offspring, this compound treatment (1 mg/kg, p.o., once daily for 14 days) normalized social deficits as assessed by the three-chamber social interaction test.[3][13]

-

Molecular Outcomes: this compound treatment corrected the dysregulated gene expression patterns in the cortex of VPA rats.[1][8]

2. Polyinosinic:polycytidylic acid (Poly I:C) Mouse Model:

-

Model Induction: Pregnant C57BL/6J mice are injected with the viral mimic poly I:C on gestational day 12.5 to induce maternal immune activation.[1][14]

-

Behavioral Outcomes: Similar to the VPA model, this compound administration rescued social interaction deficits in the offspring of poly I:C-treated dams.[13]

-

Molecular Outcomes: this compound normalized aberrant gene expression and DNA methylation patterns in the brains of poly I:C mice.[1][8]

Kabuki Syndrome Mouse Model

-

Model: The Kmt2d+/βGeo mouse model, which has a heterozygous loss-of-function mutation in the Kmt2d gene, a primary cause of Kabuki syndrome.[15][16]

-

Behavioral Outcomes: Two weeks of this compound treatment rescued visuospatial learning and memory defects in Kmt2d+/βGeo mice.[15][16]

-

Cellular and Molecular Outcomes: this compound treatment dose-dependently increased the number of newly born neurons (doublecortin-positive cells) in the hippocampus.[15][16] It also rescued global deficits in H3K4 methylation and normalized the expression of immediate early genes like Fos and Fosb.[15]

| Animal Model | Disorder Modeled | Key Behavioral Deficit | Effect of this compound | Molecular Changes with this compound |

| VPA Rat | Autism Spectrum Disorder | Social interaction deficits | Ameliorated social deficits | Normalized dysregulated gene expression |

| Poly I:C Mouse | Autism Spectrum Disorder | Social interaction deficits | Rescued social deficits | Normalized aberrant gene expression and DNA methylation |

| Kmt2d+/βGeo Mouse | Kabuki Syndrome | Visuospatial learning and memory defects | Normalized memory defects | Increased adult neurogenesis, rescued H3K4 methylation defects, normalized immediate early gene expression |

Experimental Protocols

Animal Models

-

VPA Rat Model: On embryonic day 12.5, pregnant Sprague-Dawley rats receive a single intraperitoneal injection of sodium valproate. Control animals receive a saline injection. Offspring are weaned and housed for subsequent behavioral and molecular analyses.[1][13]

-

Poly I:C Mouse Model: Pregnant C57BL/6J mice are administered an intraperitoneal injection of poly I:C on gestational day 12.5. Control dams are injected with saline. Pups are weaned and subjected to experimental procedures in adulthood.[1][14]

-

Kabuki Syndrome Mouse Model (Kmt2d+/βGeo): These mice have a heterozygous loss-of-function mutation in the Kmt2d gene, created through a gene-trap insertion. They are bred and maintained as a colony, with wild-type littermates serving as controls.[15][16]

Behavioral Assays

-

Three-Chamber Social Interaction Test: This test assesses social preference. The apparatus consists of three chambers. In the first phase, the subject animal is allowed to habituate. In the second phase, a novel, unfamiliar animal is placed in a wire cage in one of the side chambers, and an empty cage is placed in the other. The time the subject animal spends interacting with the caged animal versus the empty cage is measured. In the third phase, a second, novel animal is placed in the previously empty cage to assess social novelty preference.

-

Visuospatial Learning and Memory (e.g., Morris Water Maze): This task evaluates spatial learning and memory. A mouse is placed in a circular pool of opaque water and must learn to find a hidden platform to escape. The time it takes to find the platform (escape latency) over several trials is recorded. Memory is assessed in a probe trial where the platform is removed, and the time spent in the target quadrant is measured.

Molecular Assays

-

Western Blotting: This technique is used to quantify the levels of specific proteins, such as H3K4me1, H3K4me2, and H3K4me3, in brain tissue lysates.[15]

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq): This method is used to identify the genome-wide binding sites of specific proteins, such as histone modifications. It allows for the assessment of changes in the epigenetic landscape following this compound treatment.[15]

-

RNA Sequencing (RNA-seq): This high-throughput sequencing technique is used to analyze the entire transcriptome of a sample, providing a comprehensive view of gene expression changes in response to this compound.[1]

Conclusion and Future Directions

The preclinical data for this compound strongly support its therapeutic potential for a range of neurodevelopmental disorders. Its novel mechanism of selectively inhibiting LSD1 enzymatic activity without disrupting essential cofactor interactions represents a significant advancement in targeting epigenetic pathways for CNS disorders. The consistent efficacy observed across multiple, etiologically distinct animal models suggests that this compound may address a convergent downstream pathology related to epigenetic dysregulation.

Further preclinical research could explore the efficacy of this compound in a broader range of NDD models and investigate the long-term durability of its effects. The development of a positron emission tomography (PET) tracer for this compound will be crucial for establishing a clear relationship between target engagement, dosing, and clinical response in human trials.[1][9] Overall, this compound represents a promising and innovative therapeutic candidate for addressing the unmet medical needs of individuals with neurodevelopmental disorders.

References

- 1. LSD1 enzyme inhibitor this compound unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LSD1 enzyme inhibitor this compound unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug discovery strategy for this compound, a specific inhibitor of LSD1 enzyme activity, as a novel therapy for autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 11. Safety, pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of KDM1A activity restores adult neurogenesis and improves hippocampal memory in a mouse model of Kabuki syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of KDM1A activity restores adult neurogenesis and improves hippocampal memory in a mouse model of Kabuki syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TAK-418 in Restoring Gene Expression Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAK-418, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), and its role in the restoration of gene expression homeostasis. The content herein is intended for professionals in the fields of biomedical research and drug development.

Executive Summary

This compound is a potent and selective, orally active inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] Its mechanism of action is centered on the modulation of epigenetic markers, specifically the methylation of histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] In preclinical models of neurodevelopmental disorders, where gene expression is significantly dysregulated, this compound has demonstrated a remarkable ability to normalize these expression patterns and ameliorate behavioral deficits.[2][3][4] This document details the molecular mechanism of this compound, presents quantitative data on its activity, outlines experimental methodologies for its study, and visualizes its mode of action and experimental application.

Molecular Mechanism of Action

This compound functions by selectively inhibiting the enzymatic activity of LSD1.[1][2] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated H3K4 and H3K9.[5] The demethylation of H3K4 is generally associated with gene repression, while the demethylation of H3K9 has a more complex role in gene regulation.

By inhibiting LSD1, this compound leads to an increase in the levels of H3K4 and H3K9 methylation at the promoter and enhancer regions of target genes.[1][2] This alteration in histone methylation patterns can "unlock" a previously aberrant epigenetic state, leading to a global normalization of gene expression.[2][6] A key finding is that this compound appears to counteract both the direction and the magnitude of dysregulated gene expression seen in disease models.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Quantitative Data

This compound has been characterized by its high potency and selectivity for LSD1. The following tables summarize key quantitative data from preclinical studies.

| Parameter | Value | Reference |

| IC₅₀ (LSD1 Enzyme Activity) | 2.9 nM | [1][2] |

| kᵢₙₐ꜀ₜ/Kₗ | 3.8 × 10⁵ ± 3.8 × 10⁴ (M⁻¹ s⁻¹) | [2] |

Table 1: In Vitro Potency of this compound

| Animal Model | Treatment | Key Findings on Gene Expression | Reference | | :--- | :--- | :--- | | Primary Cultured Rat Neurons | this compound | Increased H3K4me1/2/3 and H3K9me2 levels at the Ucp2 gene; induced Ucp2 mRNA expression. Increased H3K4me1/2/3 at the Bdnf gene. |[1][2] | | Valproate (VPA)-exposed Rats | this compound (1 mg/kg, p.o., daily for 14 days) | Normalized dysregulated mRNA expression profiles in the brain. |[2] | | Poly I:C-exposed Mice | this compound (1 mg/kg, p.o., daily for 14 days) | Normalized dysregulated mRNA expression profiles in the brain. |[2] | | Kmt2d+/βGeo Mice (Kabuki Syndrome Model) | this compound (2 weeks treatment) | Rescued gene expression abnormalities, including for immediate early genes like Fos and Fosb. |[6][7][8] |

Table 2: Effects of this compound on Gene Expression in Preclinical Models

Experimental Protocols

The study of this compound's effect on gene expression homeostasis involves a range of in vitro and in vivo techniques. Below are summaries of key experimental methodologies.

In Vivo Animal Studies

-

Animal Models:

-

Valproate (VPA)-Exposed Rats: Pregnant Sprague-Dawley rats are administered VPA to induce a neurodevelopmental disorder model.[3]

-

Poly I:C-Exposed Mice: Pregnant C57BL/6J mice are treated with polyinosinic:polycytidylic acid (poly I:C) to model maternal viral infection.[3]

-

Kmt2d+/βGeo Mice: A genetic mouse model for Kabuki syndrome with a loss-of-function mutation in the Kmt2d gene.[6][7]

-

-

Drug Administration:

-

This compound is typically dissolved in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) and 0.5% (w/v) citrate (B86180) in distilled water for oral gavage.[9]

-

Dosages of 1 mg/kg or 3 mg/kg administered once daily for 14 days have been shown to be effective.[1][9]

-

-

Tissue Collection:

Gene Expression Analysis (RNA-Seq)

-

RNA Extraction: Total RNA is extracted from brain tissue using commercially available kits (e.g., RNeasy Mini QIAcube Kit).[2]

-

Library Preparation and Sequencing: RNA-sequencing libraries are prepared and sequenced using a high-throughput platform like the Illumina HiSeq 2000, generating a significant number of reads per sample (e.g., 40 million).[2]

-

Data Analysis:

-

Sequence reads are mapped to the relevant reference genome (e.g., rn6 for rat, mm10 for mouse).[2]

-

Differentially expressed genes (DEGs) are identified using statistical analysis, often with a false discovery rate (FDR) cutoff (e.g., FDR < 0.2).[2]

-

The raw and processed data from these experiments are often deposited in public repositories such as the Gene Expression Omnibus (GEO), with accession numbers like GSE165676.[3][10]

-

Epigenetic Analysis (ChIP-Seq)

-

Chromatin Immunoprecipitation (ChIP):

-

Sequencing and Analysis:

-

The DNA from the immunoprecipitated chromatin is purified and sequenced.

-

The resulting sequences are mapped to the genome to identify the genomic regions enriched for the specific histone modification.[2]

-

Analysis is often focused on regions around transcription start sites (TSS), for example, ±7500 bp.[2]

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model.

Conclusion

This compound represents a promising therapeutic strategy for disorders characterized by epigenetic dysregulation and aberrant gene expression. Its potent and selective inhibition of LSD1 offers a direct mechanism to remodel the epigenetic landscape and restore gene expression homeostasis. The preclinical data strongly support its ability to normalize gene expression profiles in a manner that is not gene-specific but rather corrects a global dysregulation. Further investigation into the clinical applications of this compound is warranted, building upon the solid foundation of its well-defined mechanism of action and demonstrated efficacy in relevant disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LSD1 enzyme inhibitor this compound unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 4. LSD1 enzyme inhibitor this compound unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iris.landspitali.is [iris.landspitali.is]

- 8. Inhibition of KDM1A activity restores adult neurogenesis and improves hippocampal memory in a mouse model of Kabuki syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. GEO Accession viewer [ncbi.nlm.nih.gov]

The Brain Penetrance and CNS Distribution of TAK-418: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-418 is a novel, selective, and orally active inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A) enzyme, a key epigenetic modulator.[] Dysregulation of LSD1-mediated histone methylation has been implicated in the pathophysiology of various central nervous system (CNS) disorders, including neurodevelopmental disorders like Kabuki syndrome and autism spectrum disorder.[2][3][4] By inhibiting LSD1, this compound aims to normalize aberrant gene expression in the brain, offering a potential therapeutic strategy for these conditions.[4] A critical attribute for any CNS-targeted therapeutic is its ability to effectively cross the blood-brain barrier (BBB) and distribute to relevant brain regions. This technical guide provides a comprehensive overview of the available data on the brain penetrance and CNS distribution of this compound.

Quantitative Data on Brain Penetrance and CNS Distribution

The following tables summarize the key quantitative findings from preclinical and clinical studies on the brain penetrance and CNS distribution of this compound.

Table 1: Preclinical Pharmacokinetics and Brain Penetrance

| Parameter | Species | Value | Method | Reference |

| Brain Penetration | Rodents | Good pharmacokinetic profile and LSD1 enzyme activity inhibition in the brain. | In vivo studies | [][5] |

| LSD1 Occupancy in Brain | Rodents | Doses achieved almost complete LSD1 occupancy in the brain. | Not specified | [6] |

| Effect on Histone Methylation in Brain | Mouse | Single administration (1 or 3 mg/kg) increased H3K4me2 levels at the Ucp2 gene in the brain. | Chromatin Immunoprecipitation (ChIP) | [][5] |

Note: Specific brain-to-plasma ratios (Kp) for this compound from preclinical studies are not publicly available in the reviewed literature. However, the data consistently supports that this compound effectively engages its target in the CNS.

Table 2: Clinical Pharmacokinetics in the CNS (Healthy Volunteers)

| Parameter | Dose | Value (Geometric Mean) | Method | Reference |

| CSF Time to Maximum Concentration (tmax) | Multiple Oral Doses | 1.82 hours (post-dose) | CSF Sampling | [2] |

| CSF Maximum Concentration (Cmax) | Multiple Oral Doses | 85.20 ng/mL | CSF Sampling | [2] |

| CSF Area Under the Curve (AUC0–24) | Multiple Oral Doses | 611.0 h*ng/mL | CSF Sampling | [2] |

These clinical data in human subjects confirm that this compound rapidly crosses the blood-brain barrier and achieves significant concentrations in the cerebrospinal fluid.[2][7]

Table 3: CNS Regional Distribution (from PET Imaging Studies)

| Study Type | Species | Key Findings | Method | Reference |

| Preclinical PET | Non-human primates | Heterogeneous brain uptake of an LSD1 PET tracer, corresponding to known LSD1 expression levels. Brain uptake was blockable by co-administration of an unlabeled LSD1 inhibitor. | Positron Emission Tomography (PET) Imaging | [3] |

| Clinical PET (Study Design) | Healthy Human Volunteers | A study designed to evaluate brain LSD1 enzyme occupancy in the cerebellum, frontal lobe, hippocampus, occipital lobe, pons, and striatum using the PET radiotracer [18F]MNI-1054. | Positron Emission Tomography (PET) Imaging | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the protocols for key experiments used to evaluate the brain penetrance and CNS distribution of this compound.

Protocol 1: In Vivo Assessment of Brain Penetrance in Rodents

This protocol outlines a typical procedure for determining the brain and plasma concentrations of this compound following oral administration in rodents.

-

Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Formulation and Administration: this compound is dissolved in a vehicle suitable for oral administration, such as 0.5% (w/v) methylcellulose (B11928114) and 0.5% (w/v) citrate (B86180) in distilled water.[9] The formulation is administered via oral gavage at a specific dose volume (e.g., 1 ml/kg body weight).[5]

-

Sample Collection: At predetermined time points post-dosing, animals are anesthetized. Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, animals are euthanized, and brains are rapidly excised, rinsed in cold saline, blotted dry, and flash-frozen in liquid nitrogen.

-

Sample Processing:

-

Plasma: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Brain Homogenate: Frozen brain tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.

-

-

Bioanalysis by LC-MS/MS:

-

Extraction: this compound is extracted from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

-

Chromatography: The extracted samples are analyzed using a liquid chromatography system with a reverse-phase column to separate this compound from endogenous matrix components.

-

Mass Spectrometry: A tandem mass spectrometer is used for the detection and quantification of this compound, typically in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Data Analysis: Concentration-time profiles for plasma and brain are generated. The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration of this compound in the brain by its concentration in plasma.

Protocol 2: Determination of Unbound Brain Tissue Fraction (fu,brain) by Equilibrium Dialysis

This protocol describes a common method to determine the fraction of this compound that is not bound to brain tissue, which is the pharmacologically active fraction.

-

Preparation of Brain Homogenate: Brains from drug-naive rodents are homogenized in a buffer to a specific dilution (e.g., 1:3 w/v).

-

Equilibrium Dialysis Setup: A 96-well equilibrium dialysis apparatus is used. Each well is divided into two chambers by a semipermeable membrane that allows the passage of unbound drug but not proteins or lipids.

-

Dialysis Procedure: The brain homogenate is spiked with this compound and loaded into one chamber of the dialysis wells. The other chamber is filled with a matching buffer. The apparatus is sealed and incubated at 37°C with shaking until equilibrium is reached.

-

Sample Analysis: After incubation, samples are taken from both the brain homogenate and buffer chambers. The concentration of this compound in each sample is determined by LC-MS/MS.

-

Calculation of Unbound Fraction: The unbound fraction in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber at equilibrium. This value is then corrected for the dilution of the brain tissue to obtain the unbound fraction in brain tissue (fu,brain).

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the CNS.

Experimental Workflow for Brain Penetrance Assessment

Caption: Workflow for preclinical brain penetrance studies.

Logical Relationship of this compound CNS Distribution

Caption: CNS distribution pathway of this compound.

References

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. A High-Throughput Cell-Based Method to Predict the Unbound Drug Fraction in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Safety, pharmacokinetics and pharmacodynamics of this compound, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brain Tissue Binding - Creative Biolabs [creative-biolabs.com]

The Impact of Tak-418 on H3K4 and H3K9 Methylation: A Technical Guide

An In-depth Examination of the LSD1 Inhibitor Tak-418 and its Epigenetic Modulation in Preclinical Models

This technical guide provides a comprehensive overview of the mechanism and effects of this compound, a selective inhibitor of Lysine-specific demethylase 1 (LSD1), on histone H3 lysine (B10760008) 4 (H3K4) and histone H3 lysine 9 (H3K9) methylation. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of this compound for potential therapeutic applications in neurological disorders.

Executive Summary

This compound is a potent and selective, orally active, and brain-penetrant inhibitor of the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme LSD1.[1][2] LSD1 functions as a histone demethylase, specifically removing mono- and di-methyl groups from H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[1] By inhibiting LSD1, this compound leads to an increase in the methylation of these key histone residues, thereby influencing gene expression. This guide summarizes the quantitative impact of this compound on H3K4 and H3K9 methylation, details the experimental protocols used for these assessments, and provides visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of LSD1 with a median inhibitory concentration (IC50) of 2.9 nM.[1] It acts as an irreversible inhibitor by forming a compact formylated adduct with the FAD cofactor in the enzyme's active site.[1][2] A key feature of this compound is its minimal impact on the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[1] This is significant because the disruption of the LSD1-GFI1B complex by some other LSD1 inhibitors is associated with hematological toxicities, such as thrombocytopenia.[3] this compound's specific enzymatic inhibition without structural disruption of the larger protein complex suggests a more favorable safety profile.[3] The inhibition of LSD1's demethylase activity leads to the accumulation of methylation marks at H3K4 and H3K9, which are associated with the regulation of gene transcription.

Quantitative Data on Histone Methylation

The following tables summarize the observed effects of this compound on H3K4 and H3K9 methylation in various preclinical models.

Table 1: In Vitro Effects of this compound on Histone Methylation in Primary Rat Neurons

| Target Gene | Histone Mark | Treatment Concentration | Duration | Fold Change vs. Vehicle (% of Input) | p-value | Reference |

| Ucp2 | H3K4me1 | 100 nM | 3 days | ~1.8 | < 0.005 | Yokoyama et al., 2021 |

| Ucp2 | H3K4me2 | 100 nM | 3 days | ~2.5 | < 0.005 | Yokoyama et al., 2021 |

| Ucp2 | H3K4me3 | 100 nM | 3 days | ~2.0 | < 0.0005 | Yokoyama et al., 2021 |

| Ucp2 | H3K9me2 | 100 nM | 3 days | ~2.2 | < 0.005 | Yokoyama et al., 2021 |

| Bdnf | H3K4me1 | 100 nM | 3 days | ~1.5 | < 0.025 | Yokoyama et al., 2021 |

| Bdnf | H3K4me2 | 100 nM | 3 days | ~1.7 | < 0.005 | Yokoyama et al., 2021 |

| Bdnf | H3K4me3 | 100 nM | 3 days | ~1.6 | < 0.005 | Yokoyama et al., 2021 |

Data extracted and interpreted from figures in the cited publication.

Table 2: In Vivo Effects of this compound on Histone Methylation in Mouse Models

| Mouse Model | Tissue | Histone Mark | Treatment Dose & Duration | Observation | p-value | Reference |

| Wild-type | Brain | H3K4me2 at Ucp2 | 1 or 3 mg/kg (single admin.) | Increased H3K4me2 levels | Not specified | Yokoyama et al., 2021 |

| Kmt2d+/βGeo | Hippocampus | H3K4me1 | 1 mg/kg/day for 2 weeks | Significant rescue of deficient levels | < 0.05 | Zhang, Pilarowski, Bjornsson et al., 2021 |

| Kmt2d+/βGeo | Hippocampus | H3K4me2 | 1 mg/kg/day for 2 weeks | Significant rescue of deficient levels | < 0.05 | Zhang, Pilarowski, Bjornsson et al., 2021 |

| Kmt2d+/βGeo | Hippocampus | H3K4me3 | 1 mg/kg/day for 2 weeks | Increased, but not statistically significant | Not significant | Zhang, Pilarowski, Bjornsson et al., 2021 |

Data extracted from the text and figures of the cited publications.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's impact on histone methylation.

Chromatin Immunoprecipitation (ChIP) Assay in Primary Neurons

This protocol is adapted from the methodology described in Yokoyama et al., 2021.

-

Cell Culture and Treatment: Primary cortical neurons from E18 Sprague-Dawley rats are cultured for 8 days in vitro. This compound or vehicle (DMSO) is then added to the culture medium at the desired concentration (e.g., 100 nM) and incubated for 3 days.

-

Cross-linking: Cells are treated with 1% formaldehyde (B43269) in PBS for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.

-

Cell Lysis and Sonication: Cells are washed with ice-cold PBS, scraped, and lysed in ChIP lysis buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitors). The chromatin is sheared to an average size of 200-500 bp using a sonicator.

-

Immunoprecipitation: The sheared chromatin is diluted with ChIP dilution buffer (16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS) and pre-cleared with protein A/G magnetic beads. A portion of the lysate is saved as input control. Specific antibodies against H3K4me1, H3K4me2, H3K4me3, H3K9me2, or control IgG are added to the pre-cleared chromatin and incubated overnight at 4°C with rotation.

-

Washing and Elution: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes. The beads are then washed sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer. The chromatin is eluted from the beads using elution buffer (1% SDS, 0.1 M NaHCO3).

-

Reverse Cross-linking and DNA Purification: Cross-links are reversed by adding NaCl and incubating at 65°C overnight. The samples are then treated with RNase A and Proteinase K. DNA is purified using a standard phenol-chloroform extraction or a commercial ChIP DNA purification kit.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the gene loci of interest (e.g., Ucp2, Bdnf). Results are expressed as a percentage of the input DNA.

Western Blotting for Histone Modifications in Mouse Hippocampus

This protocol is based on the methods described in Zhang, Pilarowski, Bjornsson et al., 2021.

-

Tissue Homogenization: Hippocampi are dissected from mice treated with this compound (1 mg/kg/day, oral gavage for 14 days) or vehicle. The tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Histone Extraction: Histones are extracted from the tissue homogenate. A common method is acid extraction, where the nuclear pellet is resuspended in 0.2 N HCl and incubated overnight at 4°C. The supernatant containing histones is collected after centrifugation.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of histone extracts (e.g., 10-20 µg) are separated on a 15% SDS-polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, or total Histone H3 (as a loading control) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: The band intensities are quantified using densitometry software. The levels of specific histone modifications are normalized to the total Histone H3 levels.

Conclusion

This compound is a specific and potent inhibitor of LSD1 that effectively increases H3K4 and H3K9 methylation in both in vitro and in vivo models. Its unique mechanism of inhibiting enzymatic activity without disrupting the LSD1-GFI1B complex distinguishes it from other LSD1 inhibitors and may confer a superior safety profile. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in neurological disorders characterized by epigenetic dysregulation.

References

- 1. LSD1 enzyme inhibitor this compound unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis, and structure-activity relationship of this compound and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the irreversible inhibition of LSD1 by Tak-418

An In-depth Technical Guide to the Irreversible Inhibition of LSD1 by Tak-418

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Its activity is integral to the regulation of gene expression, and its dysregulation has been implicated in various pathologies, including cancer, neurological disorders, and metabolic diseases.[2] this compound is a potent, selective, and irreversible inhibitor of LSD1 that has demonstrated therapeutic potential, particularly in the context of neurodevelopmental disorders like Autism Spectrum Disorder (ASD) and Kabuki syndrome.[3][4][5][6]

Unlike conventional LSD1 inhibitors that can cause hematological side effects by disrupting the crucial interaction between LSD1 and its cofactor complexes (e.g., GFI1B), this compound exhibits a unique mechanism.[7][8] It selectively inhibits the enzymatic activity of LSD1 by forming a compact covalent adduct with the FAD cofactor, leaving the protein complex intact.[3][4][9] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the core concepts.

Quantitative Data: Potency and Kinetics

This compound demonstrates potent and selective inhibition of LSD1's enzymatic activity. The key quantitative parameters characterizing its inhibitory action are summarized below.

| Parameter | Value | Description | Reference |